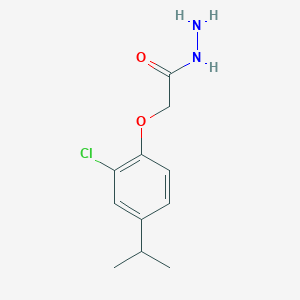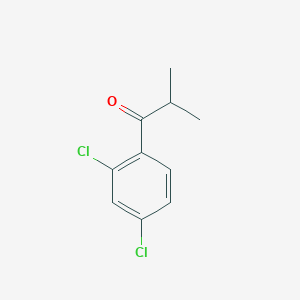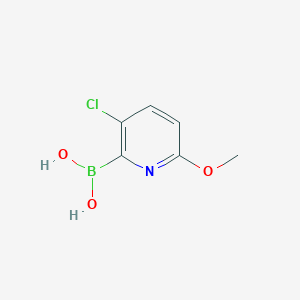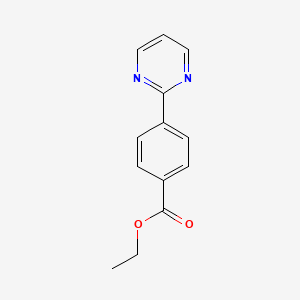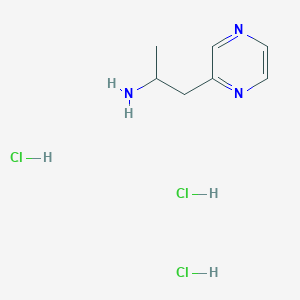
1-(Pyrazin-2-yl)propan-2-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride typically involves the reaction of pyrazine derivatives with appropriate amines under controlled conditions. The process may include steps such as:
Nucleophilic Substitution: Pyrazine derivatives react with propan-2-amine in the presence of a suitable base.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using automated reactors to ensure consistency and purity. The process is optimized for large-scale production, focusing on yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
Comparison: 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is unique due to its specific pyrazine structure and trihydrochloride form, which confer distinct reactivity and stability. Compared to similar compounds, it offers unique advantages in terms of solubility and interaction with biological targets .
Properties
Molecular Formula |
C7H14Cl3N3 |
|---|---|
Molecular Weight |
246.6 g/mol |
IUPAC Name |
1-pyrazin-2-ylpropan-2-amine;trihydrochloride |
InChI |
InChI=1S/C7H11N3.3ClH/c1-6(8)4-7-5-9-2-3-10-7;;;/h2-3,5-6H,4,8H2,1H3;3*1H |
InChI Key |
ROVIRISQVNOTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CN=C1)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
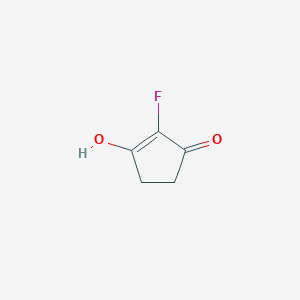

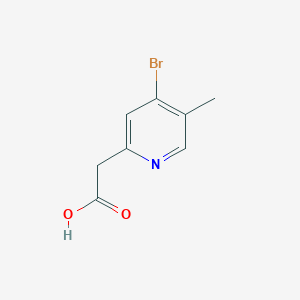
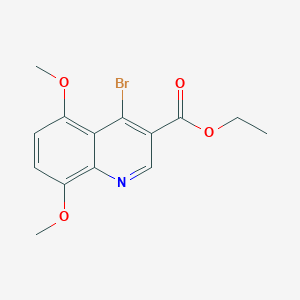
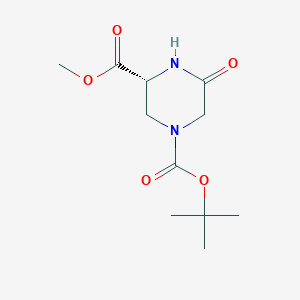
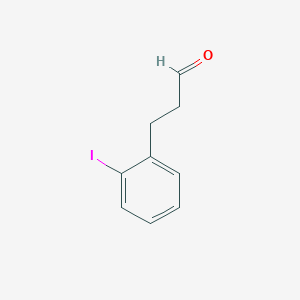
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![1-Isopropyl-6-methyl-3-(4-(piperazin-1-ylmethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13024977.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
